Seratrodast
Seratrodast
Seratrodast is an organic molecular entity.
Seratrodast (INN) is a thromboxane receptor antagonist used primarily in the treatment of asthma.
Seratrodast (INN) is a thromboxane receptor antagonist used primarily in the treatment of asthma.
Brand Name:
Vulcanchem
CAS No.:
112665-43-7
VCID:
VC0543010
InChI:
InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24)
SMILES:
CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C
Molecular Formula:
C22H26O4
Molecular Weight:
354.4 g/mol
Seratrodast
CAS No.: 112665-43-7
Inhibitors
VCID: VC0543010
Molecular Formula: C22H26O4
Molecular Weight: 354.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 112665-43-7 |
---|---|
Product Name | Seratrodast |
Molecular Formula | C22H26O4 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | 7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid |
Standard InChI | InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24) |
Standard InChIKey | ZBVKEHDGYSLCCC-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C |
Canonical SMILES | CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C |
Appearance | Solid powder |
Description | Seratrodast is an organic molecular entity. Seratrodast (INN) is a thromboxane receptor antagonist used primarily in the treatment of asthma. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid AA 2414 AA-2414 ABT-001 seratrodast |
Reference | 1: Lou B. Crystal structure of 7-phenyl-7-(2,4,5-trimethyl-3,6-dioxo-cyclo-hexa-1,4-dien-1-yl)hepta-noate 1,3-dihy-droxy-2-(hy-droxy-meth-yl)propan-2-aminium monohydrate: a new solid form of seratrodast. Acta Crystallogr Sect E Struct Rep Online. 2014 Sep 20;70(Pt 10):228-30. doi: 10.1107/S1600536814020625. PubMed PMID: 25484659; PubMed Central PMCID: PMC4257156. 2: Kuninobu Y, Kawata A, Noborio T, Yamamoto S, Matsuki T, Takata K, Takai K. Indium-catalyzed synthesis of keto esters from cyclic 1,3-diketones and alcohols and application to the synthesis of seratrodast. Chem Asian J. 2010 Apr 1;5(4):941-5. doi: 10.1002/asia.200900553. PubMed PMID: 20235270. 3: Xu J, Zhang Y, Hu Y. Isolation and structure elucidation of the major photodegradation products of seratrodast. J Pharm Biomed Anal. 2008 Sep 10;48(1):78-84. doi: 10.1016/j.jpba.2008.05.002. PubMed PMID: 18562149. 4: Zhang ZG, Zhang YH, Ji H, Qiu SG, Feng XC. [Design, synthesis and antiasthmatic activities of NO-donating seratrodast derivatives]. Yao Xue Xue Bao. 2004 Sep;39(9):705-10. Chinese. PubMed PMID: 15606018. 5: Fukuoka T, Miyake S, Umino T, Inase N, Tojo N, Yoshizawa Y. The effect of seratrodast on eosinophil cationic protein and symptoms in asthmatics. J Asthma. 2003 May;40(3):257-64. PubMed PMID: 12807169. 6: Urakami K, Beezer AE. A kinetic and thermodynamic study of seratrodast polymorphic transition by isothermal microcalorimetry. Int J Pharm. 2003 May 12;257(1-2):265-71. PubMed PMID: 12711181. 7: Horiguchi T, Tachikawa S, Kondo R, Shiga M, Hirose M, Fukumoto K. Study on the usefulness of seratrodast in the treatment of chronic pulmonary emphysema. Arzneimittelforschung. 2002;52(10):764-8. PubMed PMID: 12442639. 8: Muramatsu H, Kotajima R, Sato T. [Correlation between the clinical effects of Seratrodast and the level of 11-dehydrothromboxane B2 in urine/sputum in bronchial asthma patients]. Arerugi. 2001 Jun;50(6):540-6. Japanese. PubMed PMID: 11517517. 9: Wouters J, Durant F, Masereel B. Antagonism of the TXA2 receptor by seratrodast: a structural approach. Bioorg Med Chem Lett. 1999 Oct 4;9(19):2867-70. PubMed PMID: 10522708. 10: Terao S, Shiraishi M, Matsumoto T, Ashida Y. [Thromboxane A2 antagonist--discovery of seratrodast]. Yakugaku Zasshi. 1999 May;119(5):377-90. Review. Japanese. PubMed PMID: 10375998. 11: Ohta R, Amano T, Yamashita K, Motohashi M. High-performance liquid chromatographic determination of seratrodast and its metabolites in human serum and urine. J Chromatogr B Biomed Sci Appl. 1997 Dec 19;704(1-2):325-31. PubMed PMID: 9518166. 12: Samara E, Cao G, Locke C, Granneman GR, Dean R, Killian A. Population analysis of the pharmacokinetics and pharmacodynamics of seratrodast in patients with mild to moderate asthma. Clin Pharmacol Ther. 1997 Oct;62(4):426-35. PubMed PMID: 9357394. 13: Kumar GN, Dubberke E, Rodrigues AD, Roberts E, Dennisen JF. Identification of cytochromes P450 involved in the human liver microsomal metabolism of the thromboxane A2 inhibitor seratrodast (ABT-001). Drug Metab Dispos. 1997 Jan;25(1):110-5. PubMed PMID: 9010637. |
PubChem Compound | 2449 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume